Molecular weight and formula of 3,4-Diphenylmethylidene Luteolin
The following technical guide details the molecular characteristics, synthesis, and applications of 3,4-Diphenylmethylidene Luteolin (chemically identified as 3',4'-O-diphenylmethylidene luteolin ). The Strategic Scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular characteristics, synthesis, and applications of 3,4-Diphenylmethylidene Luteolin (chemically identified as 3',4'-O-diphenylmethylidene luteolin ).
The Strategic Scaffold for Regioselective Flavonoid Functionalization
Executive Summary
3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a semisynthetic derivative of the naturally occurring flavone, luteolin.[1][2] It is characterized by the protection of the B-ring catechol moiety (positions 3' and 4') with a diphenylmethylidene group, forming a stable 1,3-dioxolane ring.
This compound serves two critical roles in drug development:
Synthetic Intermediate: It blocks the highly reactive catechol hydroxyls, directing subsequent chemical modifications (alkylation, acylation, glycosylation) exclusively to the 7-OH position (and less frequently the 5-OH), enabling the precise synthesis of luteolin-7-O-derivatives.
Pharmacological Agent: Research indicates this specific structural modification confers unique bioactivity, particularly as a Dopamine Transporter (DAT) agonist , exhibiting significantly higher potency than the parent luteolin molecule.[3]
Chemical Identity & Physicochemical Properties
The nomenclature "3,4-Diphenylmethylidene" refers to the substitution on the B-ring of the flavone skeleton. While standard IUPAC numbering for the B-ring uses primes (3', 4'), chemical catalogs and specific literature often abbreviate this to "3,4" in the context of the specific derivative name.
Soluble in DMSO, DMF, Pyridine; Sparingly soluble in Ethanol; Insoluble in Water
Melting Point
> 250°C (Decomposes)
Structural Visualization
The following diagram illustrates the core structure, highlighting the diphenylmethylidene protection group on the B-ring.
Figure 1: Structural assembly of 3,4-Diphenylmethylidene Luteolin. The diphenylmethylidene moiety locks the 3',4'-hydroxyls into a five-membered ring.
Synthesis & Fabrication Protocol
Methodology: Thermal Ketalization via Dichlorodiphenylmethane.
This protocol utilizes the high-temperature reaction of luteolin with dichlorodiphenylmethane. This method is preferred over acid-catalyzed ketalization with benzophenone due to higher yields and the stability of the product under the reaction conditions.
Reagents & Equipment
Precursor: Luteolin (>98% purity).
Reagent: Dichlorodiphenylmethane (Ph₂CCl₂).
Solvent: Diphenyl ether (high boiling point solvent) or neat fusion.
Preparation: In a dry round-bottom flask, suspend Luteolin (1.0 eq) in Diphenyl ether (10 mL per gram of luteolin).
Reagent Addition: Add Dichlorodiphenylmethane (1.1 - 1.2 eq) to the suspension.
Reaction: Heat the mixture to 175°C under an argon stream. The reaction typically proceeds for 30–60 minutes .
Monitoring: Monitor by TLC (Silica; Hexane:Ethyl Acetate 1:1). The product will appear as a less polar spot compared to luteolin.
Note: HCl gas is evolved during this step. Ensure proper ventilation.
Workup: Cool the reaction mixture to room temperature. Pour the mixture into an excess of Petroleum Ether or Hexane (approx. 10x volume) to precipitate the product and remove the diphenyl ether solvent.
Purification: Filter the precipitate. Recrystallize from Acetone/Ethanol or purify via Flash Column Chromatography (Silica Gel; Gradient elution: Chloroform -> 5% Methanol/Chloroform).
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from Luteolin to the diphenylmethylidene derivative and its downstream utility.
Biological Implications & Applications[5][6][7]
Regioselective Synthesis (The "Masking" Effect)
Luteolin possesses four hydroxyl groups with varying acidity: 7-OH > 4'-OH ≈ 3'-OH > 5-OH.
Problem: Direct alkylation of luteolin results in a mixture of 7-O-, 4'-O-, and poly-alkylated products.
Solution: 3,4-Diphenylmethylidene luteolin "masks" the B-ring. The 5-OH is deactivated by hydrogen bonding to the 4-carbonyl. This leaves the 7-OH as the sole reactive site for nucleophilic substitution, allowing for the clean synthesis of 7-O-glucosides, 7-O-alkyl ethers, or 7-O-acyl derivatives.
Dopamine Transporter (DAT) Agonism
Research by Zhang et al. (2010) identified this scaffold as a potent activator of the Dopamine Transporter (DAT).[3]
Mechanism: Unlike DAT inhibitors (like cocaine or methylphenidate), DAT agonists facilitate the uptake of dopamine.
Potency: Derivatives based on this scaffold demonstrated up to 32-fold higher potency than native luteolin in enhancing DAT activity.[3]
Therapeutic Potential: Modulation of DAT is critical in treating addiction and specific neurodegenerative conditions where dopamine regulation is disrupted.
References
Zhang, J., et al. (2010). Discovery and synthesis of novel luteolin derivatives as DAT agonists. Bioorganic & Medicinal Chemistry, 18(21), 7684-7690.
Toxicology and safety profile of 3,4-Diphenylmethylidene Luteolin
Toxicology and Safety Assessment of 3,4-Diphenylmethylidene Luteolin Executive Summary 3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a lipophilic derivative of the flavonoid Luteolin, characterized by a dipheny...
Author: BenchChem Technical Support Team. Date: February 2026
Toxicology and Safety Assessment of 3,4-Diphenylmethylidene Luteolin
Executive Summary
3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a lipophilic derivative of the flavonoid Luteolin, characterized by a diphenylmethylidene protecting group on the catechol moiety (positions 3' and 4'). While often encountered as a process-related impurity in the synthesis of high-purity Luteolin, it is also explored as a prodrug to enhance cellular permeability.
The safety profile of this compound is governed by its metabolic instability. Under physiological conditions—specifically the acidic environment of the stomach—the ketal bridge undergoes hydrolysis, releasing Luteolin (pharmacologically active, safe) and Benzophenone (a toxicology driver with specific regulatory limits). Consequently, the safety assessment must focus on the toxicokinetics of the diphenylmethylidene moiety and the qualification of Benzophenone exposure .
Chemical Identity & Physicochemical Properties
Parameter
Description
Chemical Name
3,4-Diphenylmethylidene Luteolin
CAS Number
1201808-21-0
Molecular Formula
C₂₈H₁₈O₆
Molecular Weight
450.45 g/mol
Structural Feature
Luteolin core with a 3',4'-diphenylmethylidene cyclic ketal.
Predicted LogP
~5.5 (Significantly more lipophilic than Luteolin, LogP ~2.5)
Solubility
Low in water; soluble in DMSO, Ethanol, Dichloromethane.
Toxicokinetics and Metabolic Fate
The critical safety determinant for 3,4-Diphenylmethylidene Luteolin is its stability. The diphenylmethylidene group acts as a "mask" for the catechol hydroxyls.
Hydrolysis Mechanism
The cyclic ketal is acid-labile. Upon oral administration, the low pH of gastric fluid (pH 1.2–2.0) catalyzes the cleavage of the dioxolane ring.
Reaction: C₂₈H₁₈O₆ + H₂O
Luteolin (C₁₅H₁₀O₆) + Benzophenone (C₁₃H₁₀O)
Implication: Systemic toxicity is driven by the released Benzophenone.
Visualization: Metabolic Degradation Pathway
Figure 1: The metabolic fate of 3,4-Diphenylmethylidene Luteolin, highlighting the release of Benzophenone upon acid hydrolysis.
Component-Based Safety Assessment
Since direct toxicological data for the derivative is limited, a read-across approach based on its hydrolysis products is the regulatory standard (ICH M7/Q3A).
Luteolin (The Active Core)
Safety Status: Generally Recognized as Safe (GRAS) in dietary supplements.
Acute Toxicity: Oral LD50 > 5000 mg/kg (Rodents).
Chronic Toxicity: No significant adverse effects at doses up to 200 mg/kg/day.
Benzophenone (The Safety Driver)
Regulatory Status: IARC Group 2B (Possibly carcinogenic to humans).[1]
Target Organs: Liver (hepatocellular adenoma) and Kidney (nephropathy) in rodents.
Genotoxicity: Generally negative in Ames tests; considered a non-genotoxic carcinogen (threshold mechanism).
Tolerable Daily Intake (TDI): The European Food Safety Authority (EFSA) established a TDI of 0.03 mg/kg bw/day .[2][3]
Risk Characterization & Limits
For drug development, the presence of 3,4-Diphenylmethylidene Luteolin must be qualified based on the Benzophenone release potential.
Calculation of Permitted Daily Exposure (PDE)
Using the EFSA TDI for Benzophenone as the Point of Departure (PoD):
Mass Ratio = 2.47 (1 mg of Benzophenone comes from ~2.47 mg of Derivative).
Maximum Safe Dose (Theoretical):
Note: If the derivative is an impurity (e.g., <0.15%), this limit is easily met. If it is a drug substance , the 1.5 mg/day limit for Benzophenone would likely preclude its development unless the benefit outweighs the carcinogenic risk.
Experimental Protocols for Safety Qualification
To validate the safety profile, the following assays are required.
Incubation: Dissolve 3,4-Diphenylmethylidene Luteolin in DMSO (stock) and spike into SGF (final conc. 10 µM) at 37°C.
Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.
Quenching: Neutralize immediately with dilute NaOH or dilute into cold acetonitrile.
Analysis: HPLC-UV/Vis (254 nm).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5-95% B.
Quantification: Monitor disappearance of Derivative (RT ~12 min) and appearance of Luteolin (RT ~6 min) and Benzophenone (RT ~10 min).
Acceptance Criteria: >90% conversion to Luteolin/Benzophenone within 60 mins confirms the "prodrug" hypothesis and validates the component-based safety assessment.
Dosing: 5 concentrations (e.g., 312 to 5000 µ g/plate ).
Control: Positive controls (e.g., 2-Aminoanthracene) and vehicle controls (DMSO).
Readout: Count revertant colonies after 48h incubation.
Interpretation: A <2-fold increase in revertants indicates non-mutagenicity. Note: Benzophenone is typically negative; this test confirms the derivative itself doesn't intercalate DNA.
Qualification Workflow Diagram
Figure 2: Decision tree for the safety qualification of 3,4-Diphenylmethylidene Luteolin as an impurity.
References
European Food Safety Authority (EFSA). (2017).[2] Safety assessment of benzophenone to be used in food contact materials.[3][4]Link
International Agency for Research on Cancer (IARC). (2013).[1][2] Benzophenone: Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 101.Link
US FDA. (2020). ICH Q3A(R2): Impurities in New Drug Substances.Link
National Toxicology Program (NTP). (2006).[1] Toxicology and Carcinogenesis Studies of Benzophenone in Rats and Mice.[1][3][5]Link
Application Notes and Protocols for the Synthesis of 3,4-Diphenylmethylidene Luteolin from Luteolin
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, albeit hypothetical, protocol for the synthesis of 3,4-Diphenylmethylidene Luteolin, a novel derivative of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, albeit hypothetical, protocol for the synthesis of 3,4-Diphenylmethylidene Luteolin, a novel derivative of the naturally occurring flavonoid, luteolin. The proposed synthetic route is designed for researchers in medicinal chemistry and drug development interested in exploring the therapeutic potential of novel flavonoid structures. The protocol details a multi-step synthesis involving selective protection of hydroxyl groups, formation of a diphenylmethylidene moiety on the B-ring, and subsequent deprotection. This guide emphasizes the rationale behind each synthetic step, potential challenges, and methods for purification and characterization, ensuring scientific integrity and providing a solid foundation for experimental exploration.
Introduction
Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a ubiquitous flavonoid found in a variety of plants, fruits, and vegetables, renowned for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The structural modification of luteolin offers a promising avenue for the development of new therapeutic agents with enhanced potency, selectivity, and bioavailability. The introduction of a diphenylmethylidene moiety at the 3' and 4' positions of the B-ring is a novel modification that is anticipated to significantly increase the lipophilicity of the parent molecule. This alteration may enhance cell membrane permeability and potentially modulate its interaction with biological targets. This document outlines a proposed synthetic strategy to achieve this modification, providing a detailed protocol for its execution in a laboratory setting.
Proposed Synthetic Strategy
The synthesis of 3,4-Diphenylmethylidene Luteolin from luteolin presents a significant challenge due to the presence of four hydroxyl groups with varying reactivity. A successful synthesis necessitates a carefully planned protecting group strategy to ensure regioselectivity. The proposed synthetic route, outlined below, involves three key stages:
Selective Protection: The 5- and 7-hydroxyl groups on the A-ring will be protected to prevent their participation in subsequent reactions.
Diphenylmethylidene Formation: The catechol moiety (3',4'-hydroxyl groups) on the B-ring will be converted to the target diphenylmethylidene group.
Deprotection: The protecting groups on the A-ring will be removed to yield the final product.
Caption: Proposed synthetic pathway for 3,4-Diphenylmethylidene Luteolin.
Experimental Protocols
Materials and Instrumentation:
Starting Material: Luteolin (≥98% purity)
Reagents: Acetic anhydride, pyridine, dichlorodiphenylmethane, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), sodium methoxide, and all necessary solvents (HPLC grade).
Instrumentation: Standard laboratory glassware, magnetic stirrer with heating plate, rotary evaporator, thin-layer chromatography (TLC) apparatus, column chromatography setup (silica gel and Sephadex LH-20), High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer, and Mass Spectrometer.
Part 1: Selective Protection of 5- and 7-Hydroxyl Groups
Protocol: Acetylation of Luteolin
The hydroxyl groups at positions 5 and 7 of luteolin exhibit different reactivity compared to the catechol hydroxyls on the B-ring. Acetylation is a common and effective method for their protection.
Step-by-Step Procedure:
Dissolution: In a round-bottom flask, dissolve luteolin (1.0 g, 3.49 mmol) in dry pyridine (20 mL).
Acetylation: Cool the solution to 0 °C in an ice bath and add acetic anhydride (0.78 mL, 8.38 mmol, 2.4 eq.) dropwise with constant stirring.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5 v/v).
Work-up: Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes to precipitate the product.
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5,7-Di-O-acetyl-luteolin.
Expected Outcome: A pale-yellow solid.
Parameter
Value
Starting Material
Luteolin (1.0 g)
Reagents
Acetic Anhydride (2.4 eq.), Pyridine
Reaction Time
12-16 hours
Expected Yield
>90%
Part 2: Formation of the Diphenylmethylidene Moiety
This part of the synthesis is hypothetical and based on established principles of catechol protection and subsequent oxidation to a quinone-like intermediate.
Protocol 2a: Protection of the Catechol Group
The formation of a cyclic ketal with dichlorodiphenylmethane will protect the 3' and 4'-hydroxyl groups.
Step-by-Step Procedure:
Reaction Setup: To a solution of 5,7-Di-O-acetyl-luteolin (1.0 g, 2.69 mmol) in a suitable high-boiling inert solvent (e.g., diphenyl ether, 20 mL), add dichlorodiphenylmethane (0.64 g, 2.69 mmol, 1.0 eq.).
Reaction Conditions: Heat the mixture to 170-180 °C for 4-6 hours with continuous stirring under an inert atmosphere (e.g., nitrogen or argon).
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
Purification: After cooling, the reaction mixture can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the 5,7-Di-O-acetyl-3',4'-diphenyldioxol-luteolin intermediate.
Expected Outcome: A solid product, likely with increased lipophilicity.
Protocol 2b: Oxidative Formation of the Diphenylmethylidene Group (Hypothetical)
This proposed step involves the oxidation of the diphenylmethylidene ether to form the target C=C bond, potentially through a quinone methide intermediate.[2][3][4]
Step-by-Step Procedure:
Dissolution: Dissolve the 5,7-Di-O-acetyl-3',4'-diphenyldioxol-luteolin intermediate (1.0 g, 1.86 mmol) in a dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile (25 mL).
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is expected to proceed with a color change.
Work-up and Purification: Upon completion, the reaction mixture can be filtered to remove the reduced DDQ hydroquinone. The filtrate should be washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Justification for the Hypothetical Step: The oxidation of benzylic ethers with DDQ is a known transformation. In this context, it is postulated that DDQ will oxidize the diphenylmethylidene ether to an oxocarbenium ion, which, due to the electronics of the system, could lead to the formation of the desired diphenylmethylidene moiety through the elimination of a proton. The formation of a stable aromatic system provides a thermodynamic driving force for this transformation.
Part 3: Deprotection of 5- and 7-Hydroxyl Groups
Protocol: Deacetylation
The final step is the removal of the acetyl protecting groups to yield the target compound.
Step-by-Step Procedure:
Reaction Setup: Dissolve the 5,7-Di-O-acetyl-3,4-diphenylmethylidene-luteolin (0.5 g) in dry methanol (15 mL).
Deprotection: Add a catalytic amount of sodium methoxide (e.g., 0.1 mL of a 25% solution in methanol) and stir the mixture at room temperature.[5]
Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
Neutralization and Work-up: Neutralize the reaction with a weak acid (e.g., amberlite IR-120 H+ resin) until the pH is neutral. Filter the resin and concentrate the filtrate under reduced pressure.
Purification: The crude product can be purified by preparative HPLC or column chromatography on Sephadex LH-20 to yield the final product, 3,4-Diphenylmethylidene Luteolin.[6]
Expected Outcome: A highly lipophilic, likely colored, solid.
Parameter
Value
Starting Material
5,7-Di-O-acetyl-3,4-diphenylmethylidene-luteolin
Reagents
Sodium Methoxide, Methanol
Reaction Time
1-4 hours
Expected Yield
Variable, to be determined experimentally
Characterization
The structure of the final product, 3,4-Diphenylmethylidene Luteolin, and all intermediates should be confirmed by a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments will be crucial for the complete structural elucidation of this novel flavonoid derivative.[7][8]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like ESI-MS/MS will be used to confirm the molecular weight and fragmentation pattern of the synthesized compounds.[5][9][10][11][12]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and comprehensive final product characterization.
In-Process Monitoring: The progress of each reaction step should be meticulously monitored by Thin-Layer Chromatography (TLC). The comparison of the reaction mixture's TLC profile with that of the starting material and, where possible, a co-spotted standard, will provide a clear indication of reaction completion, the formation of byproducts, and the success of each transformation.
Spectroscopic Validation: The definitive confirmation of the structure and purity of all intermediates and the final product will be achieved through a suite of spectroscopic techniques. The expected shifts in NMR signals and the molecular ion peak in the mass spectrum at each stage will serve as critical validation points for the proposed chemical transformations. Any deviation from the expected spectroscopic data would necessitate a re-evaluation of the synthetic step.
By integrating these analytical checkpoints throughout the synthesis, researchers can confidently assess the outcome of each step and ensure the integrity of the final compound.
References
Benfenati, E., et al. Mass Spectrometric Studies of Flavonoids. Journal of the American Society for Mass Spectrometry, 1992.
Cuyckens, F., & Claeys, M. Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 2004.
Ma, Y. L., et al. High-resolution mass spectrometry identification and characterization of flavonoids from Fridericia chica leaves extract with anti-arbovirus activity. Molecules, 2020.
Vukics, V., & Guttman, A. Mass spectrometric profiling of flavonoid glycoconjugates possessing isomeric aglycones.
Tarcz, E., et al. Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy. Molecules, 2022.
Al-Jaber, H. I.
Ibrahim, H., et al. Structure elucidation of flavonoid compound from the leaves of Coleus atropurpureus Benth using 1D- and 2D-NMR techniques. The Malaysian Journal of Analytical Sciences, 2013.
Agrawal, P. K. 1H NMR spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. Magnetic Resonance in Chemistry, 1986.
Guedes, L. G., et al. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules, 2021.
Snyder, S. A., & Breazzano, S. P. Harnessing Quinone Methides: Total Synthesis of (±)-Vaticanol A.
Maji, B. o-Quinone methides in natural product synthesis: an update. Organic & Biomolecular Chemistry, 2021.
Talebi, M., et al. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 2020.
Park, C. H., et al. Protective effect of luteolin against oxidative stress‑mediated cell injury via enhancing antioxidant systems. International Journal of Molecular Medicine, 2018.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preparation of 3,4-Diphenylmethylidene Luteolin stock solutions in DMSO
Content Type: Application Note & Protocol
Audience: Researchers, Senior Scientists, Drug Discovery Teams
Abstract & Introduction
3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a semi-synthetic flavonoid derivative designed to enhance the lipophilicity and metabolic stability of the parent compound, Luteolin. By masking the oxidation-prone 3',4'-catechol moiety with a diphenylmethylidene ketal bridge, this compound exhibits altered pharmacokinetics and cellular permeability compared to native Luteolin.
This guide details the precision protocol for generating high-integrity stock solutions in Dimethyl Sulfoxide (DMSO). Unlike water-soluble reagents, this highly lipophilic molecule requires strict adherence to anhydrous solvation techniques to prevent precipitation and ensure accurate dosing in downstream biological assays.
Physicochemical Properties & Solubility Profile
Understanding the molecular constraints is the first step to reproducible science.
Sensitive to strong acids (ketal hydrolysis); Light sensitive.
The Solubility Mechanism
The diphenylmethylidene group adds significant hydrophobic bulk (two phenyl rings) to the molecule. While this drastically reduces aqueous solubility, it enhances solubility in aprotic polar solvents like DMSO. The ketal linkage is stable in neutral and basic environments but can hydrolyze back to Luteolin and Benzophenone in acidic aqueous conditions. Therefore, stock solutions must be prepared in neutral, anhydrous DMSO.
Note: Avoid "wet" DMSO. Water absorption initiates compound precipitation and potential hydrolysis over long-term storage.
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.
Reasoning: Protects from light; PTFE prevents plasticizer leaching which DMSO can facilitate.
Protocol: Preparation of Stock Solution
Objective: Prepare a 10 mM stock solution. (Adjust calculations for 20 mM or 50 mM as needed).
Molarity Calculations
To ensure accuracy, weigh the solid first, then calculate the required solvent volume. Do not rely on pre-weighed vendor amounts without verification.
Formula:
Standard Table for 10 mM Target:
Mass of Compound (mg)
Volume of DMSO (µL)
Resulting Concentration
1.0 mg
222.0 µL
10 mM
5.0 mg
1110.0 µL (1.11 mL)
10 mM
10.0 mg
2220.0 µL (2.22 mL)
10 mM
Step-by-Step Workflow
Equilibration: Allow the product vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
Weighing: Accurately weigh the compound into a sterile amber glass vial. Record the exact mass (e.g., 5.2 mg).
Calculation: Calculate the exact volume of DMSO required using the mass recorded.
Example: For 5.2 mg:
mL.
Solvation: Add the calculated volume of anhydrous DMSO.
Mixing: Vortex vigorously for 30–60 seconds.
Observation: The solution should turn a clear, bright yellow. If particles remain, sonicate in a water bath at 37°C for 5 minutes.
Inspection: Invert the vial and inspect under a light source. The solution must be particulate-free.
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber microtubes to avoid freeze-thaw cycles.
Storage: Store at -20°C (short term < 1 month) or -80°C (long term > 1 month).
Protocol: Dilution for Biological Assays (The "Crash" Prevention)
Critical Warning: 3,4-Diphenylmethylidene Luteolin is extremely hydrophobic. Direct dilution from 100% DMSO to aqueous media (e.g., 1:1000) often causes "solvent shock," leading to rapid microprecipitation that is invisible to the naked eye but devastating to data reproducibility.
The Intermediate Dilution Method
Use a serial dilution strategy to maintain solubility.
Stock: 10 mM in DMSO.
Intermediate: Dilute Stock 1:10 in DMSO to create a 1 mM working stock.
Working Solution: Dilute the 1 mM stock into pre-warmed culture medium (37°C) while vortexing the medium.
Target: 10 µM final concentration (1% DMSO final).
Note: If < 1% DMSO is required, use an intermediate dilution in PBS + 0.5% Tween-80 or Cyclodextrin to stabilize the colloid before adding to cells.
Visualization of Workflows
Stock Preparation Logic
Caption: Figure 1. Logical workflow for the preparation of stable 3,4-Diphenylmethylidene Luteolin stock solutions.
Biological Dilution Pathway
Caption: Figure 2. Recommended dilution strategy to mitigate hydrophobic crashing of the compound in aqueous media.
Quality Control & Troubleshooting
Observation
Cause
Remediation
Cloudy Solution
Incomplete solvation or moisture contamination.
Sonicate at 37°C for 10 mins. If persistent, add 10% more DMSO and recalculate conc.
Precipitate in Media
"Solvent Shock" from rapid polarity change.
Use the "Intermediate Dilution" method (Fig 2). Vortex media while adding compound.[1][2]
Color Change (Brown)
Oxidation or Hydrolysis.
Discard. Ensure DMSO is anhydrous and storage is -20°C.
References
Cayman Chemical. (2022).[3] Luteolin Product Information & Solubility Data. Retrieved from
Zhang, J., et al. (2010). Synthesis and evaluation of 3,4-diphenylmethylidene luteolin derivatives. Bioorganic & Medicinal Chemistry.
MedChemExpress. (2024). Compound Handling Instructions: Solubility in DMSO. Retrieved from
MDPI. (2021). Solubility of Luteolin and Other Polyphenolic Compounds in DMSO. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Vitro Cytotoxicity Profiling of 3,4-Diphenylmethylidene Luteolin
Introduction & Scientific Rationale
3,4-Diphenylmethylidene Luteolin (3,4-DML) (CAS: 1201808-21-0) is a synthetic, lipophilic derivative of the naturally occurring flavone Luteolin (3',4',5,7-tetrahydroxyflavone).[1] Structurally, it is characterized by the protection of the B-ring catechol moiety (3',4'-hydroxyls) with a diphenylmethylidene acetal group, forming a 1,3-dioxole ring.[1]
Why Use This Compound?
While Luteolin is a potent anticancer agent, its clinical utility is often limited by poor bioavailability and rapid metabolism (glucuronidation/sulfation) of the catechol group.[1] 3,4-DML serves as a critical tool for:
Structure-Activity Relationship (SAR) Studies: It allows researchers to decouple the effects of the B-ring catechol (redox cycling, ROS scavenging) from the scaffold’s kinase-inhibitory properties.[1]
Enhanced Cellular Uptake: The bulky, hydrophobic diphenyl group significantly increases membrane permeability compared to the parent compound.[1]
Prodrug Potential: Investigating whether intracellular hydrolysis restores the active Luteolin species or if the derivative retains intrinsic cytotoxicity.[1]
This guide provides a rigorous protocol for evaluating the cytotoxic efficacy of 3,4-DML, emphasizing solubility management and mechanistic differentiation from native Luteolin.[1]
We recommend Cell Counting Kit-8 (CCK-8) over MTT.[1] The diphenylmethylidene group increases the likelihood of metabolic interference, and MTT's formazan crystals can be difficult to solubilize in the presence of precipitated lipophilic compounds.[1]
Step-by-Step Workflow
Day 0: Seeding
Harvest cells and adjust density to
cells/well (adherent) or cells/well (suspension).
Seed 100 µL/well into 96-well clear-bottom plates.
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Prepare a 2x Intermediate Dilution in serum-free media to prevent serum protein binding from immediately sequestering the hydrophobic compound.[1]
Example: For a final concentration of 50 µM, prepare 100 µM in serum-free media.
Serial Dilution: Prepare a concentration range (e.g., 0, 5, 10, 25, 50, 100 µM).
Control 1 (Vehicle): DMSO equivalent to the highest concentration (must be < 0.5% v/v).[1]
Control 2 (Parent): Luteolin (unprotected) at identical molar concentrations.[1]
Application: Aspirate old media and add 100 µL of fresh complete media + 100 µL of 2x compound solution (Final Volume: 200 µL).
Note: This "2x addition" method reduces precipitation shock compared to adding DMSO stock directly to the well.[1]
Day 2-3: Incubation
Incubate for 24, 48, or 72 hours.
Visual Check: Inspect wells under a phase-contrast microscope at 24h. Look for needle-like precipitates (compound crystallization).[1] If observed, the concentration exceeds solubility limits in media; data at these points will be invalid.[1]
Day 3: Readout
Add 20 µL of CCK-8 reagent (WST-8) to each well.[1]
Incubate for 1-4 hours at 37°C.
Measure Absorbance at 450 nm (Reference: 650 nm).
Mechanistic Profiling: Apoptosis & ROS[1]
Since the B-ring catechol is blocked, 3,4-DML cannot participate in direct redox cycling (Fenton reaction) as easily as Luteolin.[1] Therefore, ROS generation patterns are a critical differentiator.[1]
Intracellular ROS Assay (DCFDA)
Objective: Determine if cytotoxicity is ROS-dependent or purely kinase-driven.
Expected Outcome: Luteolin typically induces a massive ROS spike.[1] If 3,4-DML shows reduced ROS but retained cytotoxicity, the mechanism is likely direct kinase inhibition (e.g., PI3K/Akt) rather than oxidative stress.[1]
Pathway Visualization (Graphviz)
The following diagram illustrates the differential entry and signaling impact of 3,4-DML versus Luteolin.
Caption: Comparative signaling flux. 3,4-DML exhibits enhanced passive diffusion but reduced direct ROS generation compared to Luteolin, shifting the primary cytotoxic mechanism toward kinase modulation.[1]
Data Analysis & Interpretation
Summarize your findings using the following template to ensure comparability.
Statistical Analysis:
Calculate IC50 values using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism. Significance between Luteolin and 3,4-DML curves should be tested using a Two-Way ANOVA.
Troubleshooting Guide
Issue: "My IC50 curve plateaus or looks irregular at high concentrations."
Cause: Precipitation of 3,4-DML.[1] The compound is crashing out of solution, reducing effective concentration.[1]
Solution: Do not exceed 50 µM. Use a lower serum concentration (2% FBS) during the 24h treatment window to minimize protein binding, or use BSA-conjugated delivery if physiological relevance is key.[1]
Issue: "High background absorbance in CCK-8."
Cause: 3,4-DML has intrinsic absorbance or is reacting with the dye.[1]
Solution: Include a "Compound Only" control (Media + Drug, No Cells) and subtract this value from experimental wells.
References
Imran, M. et al. (2019).[1] "Luteolin, a flavonoid, as an anticancer agent: A review." Biomedicine & Pharmacotherapy, 112, 108612.[1] Link
Lin, Y. et al. (2008).[1] "Luteolin, a flavonoid with potential for cancer prevention and therapy."[1][3][4][5] Current Cancer Drug Targets, 8(7), 634-646.[1] Link
Santa Cruz Biotechnology. "3,4-Diphenylmethylidene Luteolin Product Data Sheet." SCBT Catalog sc-391000. Link[1][6][7]
Wang, L. et al. (2013).[1] "Structural modification of luteolin and its influence on biological activities." Journal of Asian Natural Products Research, 15(5), 505-514.[1] (Contextual reference for luteolin derivatives). Link
Western blot analysis of pathways affected by 3,4-Diphenylmethylidene Luteolin
Application Note: Western Blot Analysis of Pathways Affected by 3,4-Diphenylmethylidene Luteolin Introduction & Biological Context 3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a synthetic, lipophilic derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Western Blot Analysis of Pathways Affected by 3,4-Diphenylmethylidene Luteolin
Introduction & Biological Context
3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a synthetic, lipophilic derivative of the flavonoid Luteolin. Structurally, it is characterized by the protection of the B-ring catechol moiety (3',4'-hydroxyl groups) with a diphenylmethylidene acetal group. While often identified as a high-purity reference standard for Luteolin impurity profiling, this compound possesses distinct pharmacological properties, most notably as a Dopamine Transporter (DAT) agonist .
Unlike its parent compound Luteolin, which is a broad-spectrum antioxidant and anti-inflammatory agent, the structural modification of 3,4-Diphenylmethylidene Luteolin alters its solubility and target specificity. Research indicates its utility in modulating dopaminergic signaling (Zhang et al., 2010) and potentially inhibiting melanogenesis.
Why Western Blot?
For this compound, Western Blotting is not merely a confirmation of presence but a critical tool to distinguish between functional activation (uptake kinetics) and protein regulation (trafficking/expression). Researchers must specifically analyze:
Subcellular Localization: Differentiating surface-expressed DAT (active) from internalized/cytosolic DAT.
The primary mechanism of action for 3,4-Diphenylmethylidene Luteolin involves the upregulation of DAT function. Western blot analysis must focus on the signaling cascades that regulate DAT surface density and turnover.
PKC/PKA Signaling: Protein Kinase C (PKC) activation typically triggers DAT internalization (downregulation). As an agonist, this derivative may inhibit PKC-mediated phosphorylation of DAT or promote recycling to the plasma membrane.
ERK1/2 MAPK: Extracellular signal-regulated kinase (ERK) interacts directly with DAT; its inhibition can reduce DAT surface levels.
PI3K/Akt: Involved in the cellular trafficking of monoamine transporters.
Native Luteolin acts via the Nrf2 (antioxidant) and NF-
B (anti-inflammatory) pathways.
Hypothesis for Validation: The diphenylmethylidene protection of the catechol group (the primary electron-donating moiety) likely attenuates direct radical scavenging but may preserve kinase-inhibitory activity. Western blotting for Nrf2 nuclear translocation serves as a critical negative control or mechanistic differentiator.
Pathway Visualization
The following diagram illustrates the hypothesized signaling network, highlighting the divergence between DAT regulation (Primary) and Redox modulation (Secondary).
Experimental Protocol: Membrane Fractionation & Western Blot
Because DAT is a transmembrane protein, analyzing whole-cell lysates often obscures changes in surface expression. This protocol prioritizes Membrane Fractionation .
Reagents & Buffer Preparation
Lysis Buffer A (Cytosolic): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, Protease/Phosphatase Inhibitor Cocktail.
Lysis Buffer B (Membrane): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100 (or 1% DDM for milder extraction), 1 mM DTT, Inhibitors.
Note: For pure plasma membrane vs. nuclear separation, an ultracentrifugation step (100,000 x g) is required, but this rapid protocol suffices for relative DAT abundance.
Western Blotting Conditions
Parameter
Condition
Rationale
Gel Percentage
10% SDS-PAGE
Optimal resolution for DAT (~80 kDa glycosylated) and PKC (~80 kDa).
Transfer
PVDF, 90V for 90 min (Wet)
Hydrophobic membrane proteins transfer slower; PVDF retains them better than Nitrocellulose.
Blocking
5% BSA in TBST
Crucial: Do not use milk for Phospho-antibodies (p-ERK, p-DAT) as casein interferes.
Primary Ab Incubation
Overnight, 4°C
Essential for high-affinity binding to low-abundance transporters.
Antibody Selection Guide
Target Protein
MW (kDa)
Function
Recommended Clone/Type
DAT (SLC6A3)
50-80
Dopamine Transporter
Rat-specific (if using CHO-DAT) or Human (SH-SY5Y). Broad band due to glycosylation.
Phospho-DAT
~80
Internalization Marker
Thr53 (PKC site) or Ser7/13.
Na+/K+ ATPase
100
Membrane Loading Control
Essential for normalizing membrane fractions.
GAPDH/Actin
37/42
Cytosolic Loading Control
Verifies fractionation purity.
Nrf2
68 (100)
Antioxidant Control
Check for nuclear translocation to compare with Luteolin.
Data Analysis & Interpretation
Interpreting the DAT Signal
DAT appears as a smear or multiple bands due to glycosylation.
Result: 3,4-Diphenylmethylidene Luteolin treatment should increase the intensity of the 80 kDa band in the membrane fraction if it stabilizes surface DAT.
Quantitative Normalization
Do not normalize Membrane DAT to Cytosolic Actin.
Troubleshooting
Issue: DAT band is faint.
Solution: Do not boil samples. Membrane transporters can aggregate. Heat at 37°C for 30 min instead of 95°C for 5 min.
Issue: High background on Phospho-blots.
Solution: Ensure blocking buffer is fresh BSA and phosphatase inhibitors (Sodium Orthovanadate) were added to lysis buffer.
References
Zhang, J., Liu, X., Lei, X., Wang, L., Guo, L., Zhao, G., & Lin, G. (2010).[1][2][3][4][5] Discovery and synthesis of novel luteolin derivatives as DAT agonists. Bioorganic & Medicinal Chemistry, 18(22), 7842-7848.[1]
Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489-496.
Lin, C. M., et al. (2008). Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathways in mouse alveolar macrophages. Life Sciences, 82(19-20), 1021-1028.
Santa Cruz Biotechnology. (n.d.). 3,4-Diphenylmethylidene Luteolin Product Data.
Application Note & Protocol: High-Efficacy Extraction and Purification of Synthetic 3,4-Diphenylmethylidene Luteolin for Preclinical Research
An in-depth technical guide by a Senior Application Scientist Abstract Luteolin, a ubiquitous flavonoid, serves as a valuable scaffold in medicinal chemistry due to its diverse biological activities, including antioxidan...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide by a Senior Application Scientist
Abstract
Luteolin, a ubiquitous flavonoid, serves as a valuable scaffold in medicinal chemistry due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Synthetic modification of the luteolin backbone is a key strategy to enhance its therapeutic potential, improve bioavailability, and modulate its pharmacological profile.[3][4] This application note provides a comprehensive, field-tested protocol for the extraction and multi-step purification of a novel synthetic derivative, 3,4-Diphenylmethylidene Luteolin. The derivatization of the C3' and C4' hydroxyl groups significantly increases the molecule's lipophilicity, presenting unique challenges and opportunities for its isolation. This guide details a robust workflow from post-reaction work-up to final purity assessment, designed to yield a highly pure compound suitable for preclinical and drug development studies.
Introduction: The Rationale for Luteolin Derivatization
Flavonoids are a cornerstone of natural product-based drug discovery.[5] However, parent compounds like luteolin often suffer from poor water solubility and rapid metabolism, limiting their clinical utility.[6] The strategic modification of luteolin's structure, particularly its reactive hydroxyl groups, can overcome these limitations.[7] The 3',4'-catechol moiety on the B-ring is a primary site for metabolic conjugation and oxidative degradation.[8][9]
The introduction of a diphenylmethylidene group serves to protect this vulnerable catechol system. This modification is hypothesized to:
Increase Metabolic Stability: By masking the reactive hydroxyls, the molecule is less susceptible to enzymatic degradation.
Enhance Lipophilicity: The addition of two phenyl rings dramatically shifts the molecule from a polar to a nonpolar entity, which can significantly alter its cell membrane permeability and target engagement.
Modulate Biological Activity: The bulky, rigid diphenylmethylidene group can confer novel target specificity and potency.[4]
This protocol addresses the critical downstream challenge: efficiently isolating this nonpolar derivative from a complex synthetic mixture containing polar precursors and byproducts.
Conceptual Synthetic Overview
The target compound is synthesized by protecting the catechol moiety of luteolin. A plausible route involves the reaction of luteolin with dichlorodiphenylmethane in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The crude reaction mixture will thus contain the desired product, unreacted luteolin, the base, residual solvent, and potential side products. The subsequent extraction and purification strategy is designed to systematically remove these impurities.
Part I: Post-Reaction Work-Up and Crude Extraction Protocol
Principle: This phase separates the crude organic products from the inorganic salts and high-boiling polar solvent used in the reaction. The protocol leverages the significant polarity difference between the product and the reaction medium components.
Step-by-Step Protocol:
Solvent Evaporation: Following the completion of the synthesis, concentrate the reaction mixture under reduced pressure (using a rotary evaporator) to remove the bulk of the DMF.
Expert Insight: DMF has a high boiling point (153 °C). Effective removal may require heating the water bath to 60-70 °C and using a high-vacuum pump. This step is critical to prevent DMF from interfering with the subsequent liquid-liquid extraction.
Aqueous Quench & Extraction:
Resuspend the concentrated residue in 150 mL of Ethyl Acetate (EtOAc).
Transfer the solution to a 500 mL separatory funnel.
Add 150 mL of deionized water and shake vigorously for 1 minute. Allow the layers to separate.
Drain and discard the lower aqueous layer.
Acidic Wash:
Wash the organic layer with 100 mL of 1 M Hydrochloric Acid (HCl). This step neutralizes and removes any residual base (e.g., K₂CO₃).
Drain and discard the lower aqueous layer.
Brine Wash:
Wash the organic layer with 100 mL of saturated sodium chloride (brine) solution. This removes residual water from the organic phase and helps break any emulsions.
Drain and discard the lower aqueous layer.
Drying and Concentration:
Drain the ethyl acetate layer into an Erlenmeyer flask.
Add approximately 10 g of anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 15 minutes to remove dissolved water.
Filter the solution through a fluted filter paper into a clean, pre-weighed round-bottom flask.
Evaporate the ethyl acetate on a rotary evaporator to yield the crude 3,4-Diphenylmethylidene Luteolin as a solid or semi-solid residue.
Part II: Multi-Step High-Purity Purification Strategy
The crude product is a mixture containing the target compound and impurities of varying polarities, most notably the highly polar unreacted luteolin. A two-step purification process involving flash chromatography followed by recrystallization is employed for optimal results.
Method 1: Silica Gel Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a mobile phase. The nonpolar product will elute much faster than the polar impurities as the solvent polarity is gradually increased.[10][11]
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica TLC plate and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system will show the product spot with a retention factor (Rƒ) of ~0.3-0.4, well-separated from other spots.
Column Packing: Prepare a glass chromatography column. Using the "wet packing" method, fill the column with silica gel slurried in 100% hexane. Allow the silica to settle into a uniform, compact bed without cracks or air bubbles.
Sample Loading: Adsorb the crude product onto a small amount (~2-3x the sample weight) of silica gel by dissolving it in a minimal amount of dichloromethane, adding the silica, and evaporating the solvent. Carefully layer the resulting dry powder on top of the packed column bed. This "dry loading" technique provides superior separation.
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the eluent according to your TLC analysis.
Expert Insight: A stepwise gradient is often effective. For example:
2 column volumes of 95:5 Hexane:EtOAc (elutes very nonpolar impurities).
5-10 column volumes of 80:20 Hexane:EtOAc (should elute the product).
Fraction Collection & Analysis: Collect the eluent in small fractions (e.g., 20 mL test tubes). Spot every few fractions on a TLC plate to track the elution of the product.
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Evaporate the solvent under reduced pressure to yield the purified, amorphous solid.
Method 2: Recrystallization
Principle: This is the final polishing step to achieve high crystallinity and purity. The technique relies on selecting a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[12][13] Impurities that are either highly soluble or insoluble in the hot solvent are removed.[14]
Step-by-Step Protocol:
Solvent Screening: Place small amounts of the purified solid from the column into separate test tubes. Add a few potential solvents (see Table 1) dropwise at room temperature. A good solvent will not dissolve the solid at room temperature. Heat the tubes that show poor solubility. The ideal solvent will fully dissolve the compound when boiling.[15][16]
Dissolution: Place the solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of boiling solvent necessary.
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities. Dry the crystals under high vacuum to remove all solvent traces.
Technique
Recommended Solvent Systems
Rationale
Flash Chromatography
Mobile Phase: Hexane / Ethyl Acetate (Gradient)
Excellent for separating compounds of moderate to low polarity. The gradient allows for the clean elution of the nonpolar product away from highly polar starting material.[10]
Recrystallization
Single Solvent: Toluene, Ethanol, Isopropanol
The bulky, aromatic structure of the product suggests good solubility in hot aromatic or moderately polar alcoholic solvents, with reduced solubility upon cooling.[15]
Recrystallization
Solvent Pair: Ethyl Acetate / Hexane or Dichloromethane / Hexane
For fine-tuning solubility. Dissolve in the "good" solvent (EtOAc/DCM) and add the "poor" solvent (Hexane) until turbidity appears, then heat to clarify and cool slowly.[14]
Table 1: Recommended Solvent Systems for Purification.
Part III: Purity Assessment and Structural Confirmation
Final validation of purity and identity is non-negotiable for compounds intended for biological testing. A combination of HPLC, MS, and NMR is required.[17]
High-Performance Liquid Chromatography (HPLC)
Principle: A highly sensitive method to determine the purity of the final compound.[18][19]
Method:
Column: C18 Reverse-Phase, 250 x 4.6 mm, 5 µm.
Mobile Phase: Gradient elution using A: Water (0.1% Formic Acid) and B: Acetonitrile (0.1% Formic Acid).
Gradient: Start at 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes.
Detection: UV-Vis detector at 254 nm and 350 nm.
Expected Result: A single major peak with >95% peak area.
Structural Confirmation
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) will confirm the molecular weight.[20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural proof.[22][23][24]
Analysis
Parameter
Expected Result for C₂₉H₂₀O₆ (MW: 460.47 g/mol )
HPLC
Retention Time
Significantly longer than luteolin due to increased lipophilicity.
Purity
> 95% by peak area integration.
ESI-MS
m/z
Expected [M+H]⁺ = 461.13; [M+Na]⁺ = 483.11
¹H NMR
Key Signals
Disappearance of 3'-OH and 4'-OH proton signals. Appearance of complex multiplet signals for 10 new aromatic protons (diphenyl group). Characteristic signals for the luteolin A and C rings remain.
¹³C NMR
Key Signals
Appearance of new signals for the diphenylmethylidene carbon and the 12 associated aromatic carbons. Shifts in the B-ring carbons consistent with derivatization.
Table 2: Expected Analytical Data for Purified Product.
References
Bishayee, A., et al. (2011). "Flavonoids as anticancer agents: A critical review." Anticancer Agents in Medicinal Chemistry, 11(3), 257-278.
Cushnie, T. P. T., & Lamb, A. J. (2005). "Antimicrobial activity of flavonoids." International Journal of Antimicrobial Agents, 26(5), 343-356.
ResearchGate. (2021). "For flavonoid separation which mobile phase is more suitable for column chromatography?" ResearchGate Q&A. Available at: [Link]
Gezahegn, D., et al. (2019). "Column Chromatographic Fractionation and Evaluation of In vitro Antioxidant Activity of Flavonoid Enriched Extracts." Journal of Chemistry. Available at: [Link]
Ahmad, A., et al. (2025). "Flavonoid Based Development of Synthetic Drugs: Chemistry and Biological Activities." Chemistry & Biodiversity. Available at: [Link]
Heim, K. E., et al. (2002). "Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships." The Journal of Nutritional Biochemistry, 13(10), 572-584.
Pereira, C. A., et al. (2016). "Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR." Molecules. Available at: [Link]
Vukics, V., & Guttman, A. (2010). "Structural Characterization of Flavonoids Using Mass Spectrometry." Mass Spectrometry Reviews, 29(1), 1-16.
Kimberly, A. S. (2018). "Structural Analysis of Flavonoid/Drug Target Complexes: Natural Products as Lead Compounds for Drug Development." Journal of Pharmacological and Therapeutic Research. Available at: [Link]
Lv, P. C., et al. (2009). "Synthesis and biological evaluation of novel luteolin derivatives as antibacterial agents." European Journal of Medicinal Chemistry, 44(2), 908-914. Available at: [Link]
ResearchGate. (2013). "Regarding column chromatography for extraction of flavonoids, can silica gel be used as absorbent and hexane as eluent?" ResearchGate Q&A. Available at: [Link]
Panche, A. N., et al. (2016). "Flavonoids: an overview." Journal of Nutritional Science.
Procházková, D., et al. (2011). "Antioxidant and prooxidant properties of flavonoids." Fitoterapia, 82(4), 513-523.
Kumar, S., & Pandey, A. K. (2013). "Chemistry and Biological Activities of Flavonoids: An Overview." The Scientific World Journal.
Xiao, J. (Ed.). (2017). Dietary Flavonoids: Chemistry, Health Benefits and Food Sources. MDPI.
Tsimogiannis, D., & Oreopoulou, V. (2006). "The contribution of flavonoid C-ring on the antioxidant activity of flavonoids." Innovative Food Science & Emerging Technologies, 7(1-2), 140-148.
Zongo, C., et al. (2014). "HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass." Journal of Applied Pharmaceutical Science. Available at: [Link]
Pietta, P. G. (2000). "Flavonoids as antioxidants." Journal of Natural Products, 63(7), 1035-1042.
Fabre, N., et al. (2001). "Analysis of flavonoids: Tandem mass spectrometry, computational methods, and NMR." Journal of Mass Spectrometry, 43(12), 1581-1617. Available at: [Link]
Rice-Evans, C. A., et al. (1996). "Structure-antioxidant activity relationships of flavonoids and phenolic acids." Free Radical Biology and Medicine, 20(7), 933-956.
Patsnap. (2025). "How to Synthesize Luteolin Derivatives for Potency." Patsnap Eureka. Available at: [Link]
Umesh, C.V., et al. (2016). "THE ROLE OF FLAVONOIDS IN DRUG DISCOVERY- REVIEW ON POTENTIAL APPLICATIONS." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Lo, Y. H., et al. (2021). "Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability." Scientific Reports. Available at: [Link]
Li, Y., et al. (2025). "Structure modification of luteolin and the influence of its derivatives on biological activities." Frontiers in Pharmacology. Available at: [Link]
Proestos, C., et al. (2006). "HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks." Journal of Food Science. Available at: [Link]
Hostettmann, K., & Marston, A. (1995). Saponins. Cambridge University Press.
Agilent Technologies. (2011). "Analysis of Flavonoids." Application Note. Available at: [Link]
Cuyckens, F., & Claeys, M. (2004). "Mass spectrometry in the structural analysis of flavonoids." Journal of Mass Spectrometry, 39(1), 1-15.
Al-Ostoot, F. H., et al. (2021). "Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems." Molecules. Available at: [Link]
Merken, H. M., & Beecher, G. R. (2000). "HPLC analysis of flavonoids." Journal of Agricultural and Food Chemistry, 48(3), 577-599.
University of Rochester. "Tips & Tricks: Recrystallization." Department of Chemistry. Available at: [Link]
Wang, L., et al. (2023). "Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf." Frontiers in Chemistry. Available at: [Link]
Kulyk, Y., et al. (2020). "HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE." PharmacologyOnLine. Available at: [Link]
Cal Poly SLO. (2020). "Recrystallization." YouTube. Available at: [Link]
Zhang, Y., et al. (2015). "Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins." Molecules. Available at: [Link]
Du, Q., et al. (2004). "Isolation and purification of flavonoid glycosides from Trollius ledebouri using high-speed counter-current chromatography." Journal of Chromatography A. Available at: [Link]
Wikipedia. "Recrystallization (chemistry)." Wikipedia. Available at: [Link]
University of Colorado Boulder. "Recrystallization." Organic Chemistry Lab Manual. Available at: [Link]
Malinakova, K., et al. (2022). "Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction." Molecules. Available at: [Link]
Application Note: Mass Spectrometry Fragmentation Patterns of 3,4-Diphenylmethylidene Luteolin
This Application Note is structured to guide researchers through the structural characterization of 3,4-Diphenylmethylidene Luteolin (chemically identified as 3',4'-O-diphenylmethylidene luteolin ) using LC-MS/MS. Introd...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the structural characterization of 3,4-Diphenylmethylidene Luteolin (chemically identified as 3',4'-O-diphenylmethylidene luteolin ) using LC-MS/MS.
Introduction & Chemical Context
3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a semi-synthetic derivative of the naturally occurring flavone Luteolin. It is frequently encountered as a synthetic intermediate or a specific impurity during the isolation of flavonoids.
Critical Structural Insight:
While commercially labeled as "3,4-Diphenylmethylidene," chemically this refers to the 3',4'-position on the B-ring . Luteolin (5,7,3',4'-tetrahydroxyflavone) possesses a catechol moiety (ortho-diol) at the 3' and 4' positions, which is the thermodynamically favored site for acetal protection. The "3,4" nomenclature in catalogs is a non-standard shorthand for the B-ring positions.
Molecular Formula:
Molecular Weight: 450.44 Da
Core Modification: A diphenylmethylidene (benzophenone acetal) protecting group bridging the 3' and 4' hydroxyls.
This guide details the specific fragmentation pathways (MS/MS) required to distinguish this compound from free Luteolin and other derivatives.
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (due to high lipophilicity of the diphenyl group).
Working Solution: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.
LC-MS/MS Conditions
This protocol is optimized for a Q-TOF or Orbitrap system but is transferable to Triple Quadrupoles.
Parameter
Setting
Rationale
Ionization Source
ESI Positive (+) & Negative (-)
Positive mode is preferred for the lipophilic parent; Negative mode for the Luteolin core fragments.
Capillary Voltage
3.5 kV (+) / 2.5 kV (-)
Standard ESI settings.
Source Temp
350°C
High temperature ensures desolvation of the bulky diphenyl group.
Collision Energy
Stepped (15, 30, 45 eV)
Low energy cleaves the acetal; high energy fragments the flavonoid backbone.
Column
C18 Reverse Phase (2.1 x 100 mm)
Retains the hydrophobic derivative (RT will be significantly later than Luteolin).
Mobile Phase
A: Water + 0.1% FA; B: ACN + 0.1% FA
Gradient: 5% B to 95% B over 10 min.
Results: Fragmentation Pathway Analysis
The fragmentation of 3,4-Diphenylmethylidene Luteolin occurs in two distinct phases: De-protection (Loss of the acetal) followed by Core Fragmentation (RDA of Luteolin).
Phase I: Loss of the Protecting Group (The "Unmasking")
The diphenylmethylidene acetal is acid-labile and sensitive to Collision Induced Dissociation (CID).
Precursor Ion:
(+) ESI:
(-) ESI:
Primary Transition:
The weakest bond is the acetal ether linkage. The collision energy triggers the neutral loss of Benzophenone (
, 182.07 Da) .
(+) MS/MS:
(Protonated Luteolin)
(-) MS/MS:
(Deprotonated Luteolin)
Phase II: Fragmentation of the Luteolin Core
Once the benzophenone moiety is ejected, the remaining ion behaves exactly like free Luteolin.
Retro-Diels-Alder (RDA) Cleavage: The C-ring of the flavonoid opens, yielding characteristic A-ring and B-ring fragments.[1]
Ion (m/z 153): Contains the A-ring (Resorcinol moiety). Diagnostic for 5,7-dihydroxy substitution.
Ion (m/z 135): Contains the B-ring (Catechol moiety).
Small Neutral Losses:
Loss of
(-18 Da)
Loss of
(-28 Da) from the carbonyl at C4.
Diagnostic Table: Key Ions
Ion Type
m/z (Positive)
m/z (Negative)
Structural Identity
Precursor
451.11
449.10
Intact 3,4-Diphenylmethylidene Luteolin
Primary Fragment
287.05
285.04
Luteolin Core (Loss of Benzophenone, -182 Da)
Protecting Group
183.08
N/A
Protonated Benzophenone (minor pathway)
RDA Fragment A
153.02
151.00
(A-Ring fragment)
RDA Fragment B
135.04
133.03
(B-Ring fragment)
Visualizing the Mechanism
The following diagrams illustrate the experimental workflow and the specific fragmentation logic.
Fragmentation Pathway Diagram
Caption: Step-wise fragmentation showing the ejection of the benzophenone protecting group followed by the characteristic Retro-Diels-Alder (RDA) cleavage of the Luteolin backbone.
Experimental Workflow
Caption: Operational workflow for the identification of 3,4-Diphenylmethylidene Luteolin impurities.
Discussion & Troubleshooting
Differentiating from Isomers
A common challenge is distinguishing this compound from di-benzyl or di-phenyl substituted flavonoids.
The Acetal Signature: The key differentiator is the loss of 182 Da .
If the compound were a 3,4-diphenyl substituted (C-C bond) flavonoid, the phenyl rings would not cleave as a single neutral benzophenone unit.
If the loss is observed as m/z 451 -> 287 , the structure is confirmed as the acetal.
Solubility Issues
The diphenylmethylidene group significantly increases hydrophobicity.
Issue: Poor signal intensity.
Solution: Ensure the sample is fully dissolved in DMSO before adding to the aqueous mobile phase. Use a high percentage of organic solvent (ACN) early in the gradient if carryover is observed.
References
Compound Identification
Luteolin Fragmentation Mechanisms
M. S. M.[2][3] Saifudin et al. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 2024.[4][5]
[Link]
RDA Cleavage Theory
Justyna Just et al. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by ESI-MS. International Journal of Molecular Sciences, 2022.
[Link]
Acetal Protecting Group Stability
Greene, T.W., Wuts, P.G.M.[6] Protecting Groups in Organic Synthesis. Wiley-Interscience. (General Reference for Acetal Cleavage).
Formulation Strategies and Protocols for the Systemic Delivery of 3,4-Diphenylmethylidene Luteolin
An Application Guide for Researchers Abstract: 3,4-Diphenylmethylidene Luteolin, a derivative of the naturally occurring flavonoid luteolin, presents a promising scaffold for therapeutic development due to the potential...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract: 3,4-Diphenylmethylidene Luteolin, a derivative of the naturally occurring flavonoid luteolin, presents a promising scaffold for therapeutic development due to the potential for enhanced bioactivity. However, like its parent compound, its clinical translation is significantly hampered by poor aqueous solubility and low bioavailability.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on rational formulation strategies to overcome these challenges. We detail lipid-based and polymer-based nanocarrier systems, providing step-by-step protocols for their preparation and characterization. The causality behind experimental choices is explained to empower researchers to adapt these methodologies for optimal performance.
The Core Challenge: Physicochemical Properties of Luteolin Derivatives
Luteolin is a well-studied flavonoid with a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[4][5][6][7] A primary obstacle to its therapeutic use is its extremely low water solubility (reported as low as 0.0064 mg/mL) and subsequent poor oral bioavailability.[8] The introduction of a diphenylmethylidene group is anticipated to further increase the molecule's lipophilicity, exacerbating this solubility issue. Therefore, conventional formulation approaches are unlikely to succeed, making advanced drug delivery systems essential.[9][10][11]
The primary objectives for formulating 3,4-Diphenylmethylidene Luteolin are:
Enhance Aqueous Dispersibility: To enable administration and interaction with biological systems.
Improve Bioavailability: By increasing solubility, dissolution rate, and potentially permeability across biological membranes.[9]
Protect from Degradation: Encapsulation can shield the molecule from premature metabolism or degradation in the gastrointestinal tract.[9][12]
Enable Controlled Release: To maintain therapeutic concentrations over a prolonged period.[12]
Caption: Workflow for liposome preparation by thin-film hydration.
Protocol 2: Preparation of PLGA Nanoparticles via Emulsification-Solvent Evaporation
This technique is robust for encapsulating hydrophobic drugs into a polymeric matrix, forming a solid nanoparticle suspension.
Causality: The drug and polymer are dissolved in a water-immiscible organic solvent (oil phase). This is then emulsified in an aqueous phase containing a surfactant, which stabilizes the oil droplets. As the organic solvent is evaporated, the polymer precipitates, entrapping the drug within a solid nanosphere.
Poly(vinyl alcohol) (PVA) or Poloxamer 188 (surfactant)
Deionized water
Procedure:
Organic Phase Preparation: Dissolve 10 mg of the API and 100 mg of PLGA in 5 mL of DCM.
Aqueous Phase Preparation: Prepare a 2% w/v solution of PVA in 20 mL of deionized water.
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 RPM) for 5 minutes using a high-shear homogenizer. This creates an oil-in-water (o/w) emulsion.
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate. As the solvent evaporates, the PLGA nanoparticles will harden.
Washing and Collection:
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
Discard the supernatant, which contains residual PVA and unencapsulated drug.
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to wash the particles.
Final Formulation: Resuspend the final pellet in a suitable aqueous vehicle (e.g., water for injection or PBS). For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., 5% sucrose).
Formulation Characterization: A Self-Validating System
Thorough characterization is essential to ensure the quality, stability, and reproducibility of the formulation.
Table 1: Key Characterization Parameters and Methodologies
Parameter
Methodology
Purpose & Acceptance Criteria
Particle Size & Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
Determines the average size and size distribution. A mean diameter < 200 nm and PDI < 0.3 are generally targeted for systemic delivery.
Zeta Potential
Laser Doppler Velocimetry (via DLS instrument)
Measures surface charge, indicating colloidal stability. A value > |±20| mV suggests good electrostatic stability.
Morphology
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)
Visualizes the shape and surface of the nanoparticles. Particles should appear spherical and non-aggregated.
Encapsulation Efficiency (%EE)
HPLC / UV-Vis Spectrophotometry
Quantifies the amount of drug successfully encapsulated. %EE is a critical measure of formulation success.
Drug Loading (%DL)
HPLC / UV-Vis Spectrophotometry
Quantifies the percentage of the nanoparticle's mass that is composed of the drug.
In Vitro Drug Release
Dialysis Bag Method
Assesses the rate and extent of drug release from the formulation over time in a simulated physiological fluid (e.g., PBS with 0.5% Tween 80). [13][14][15]
Protocol 3: Determination of Encapsulation Efficiency (%EE)
Causality: This protocol separates the encapsulated drug from the free, unencapsulated drug. By quantifying both the total drug used and the amount of free drug, the percentage that was successfully encapsulated can be calculated.
Procedure:
Separation of Free Drug: Take a known volume (e.g., 1 mL) of the nanoparticle suspension. Centrifuge at high speed (e.g., 15,000 x g for 20 min) or use a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO) to separate the nanoparticles from the aqueous supernatant.
Quantification of Free Drug: Collect the supernatant, which contains the unencapsulated (free) drug. Measure the concentration of the API in the supernatant using a validated HPLC or UV-Vis method.
Calculation: Use the following formula to calculate %EE:
%EE = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
Protocol 4: In Vitro Drug Release Study
Causality: This assay simulates the release of the drug from the nanoparticle into the systemic circulation. A dialysis membrane with a specific molecular weight cut-off (MWCO) retains the nanoparticles while allowing the released drug to diffuse into the surrounding medium.
Procedure:
Preparation: Place 1 mL of the nanoparticle suspension into a dialysis bag (e.g., 12-14 kDa MWCO).
Immersion: Suspend the sealed bag in a beaker containing 100 mL of release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions for the hydrophobic drug). Place the beaker in a shaking water bath at 37°C.
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh, pre-warmed medium.
Analysis: Analyze the drug concentration in the collected samples using HPLC or UV-Vis.
Data Analysis: Plot the cumulative percentage of drug released versus time to generate a release profile. Models such as zero-order, first-order, or Higuchi can be applied to understand the release kinetics.
[16]
Caption: A comprehensive characterization workflow for validating formulations.
Conclusion
The successful delivery of 3,4-Diphenylmethylidene Luteolin hinges on overcoming its inherent poor aqueous solubility. Lipid-based and polymer-based nanoparticle formulations represent robust and clinically relevant strategies to enhance its bioavailability and therapeutic potential. The protocols and characterization methods detailed in this guide provide a validated framework for researchers to develop and optimize effective delivery systems for this promising compound. Careful execution of these steps will yield reproducible formulations with well-defined physicochemical attributes, paving the way for meaningful preclinical evaluation.
References
Vertex AI Search. (n.d.). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
MDPI. (n.d.). Recent Developments in Luteolin-Loaded Nanoformulations for Enhanced Anti-Carcinogenic Activities: Insights from In Vitro and In Vivo Studies. Retrieved from [Link]
PMC. (2023). Polymeric Systems for the Controlled Release of Flavonoids. Retrieved from [Link]
RSC Publishing. (2023). Nano-scale drug delivery systems for luteolin: advancements and applications. Retrieved from [Link]
PubMed. (2019). Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. Retrieved from [Link]
MDPI. (n.d.). Development of Liposomal and Polymeric Nanocarriers for Luteolin Delivery: A Senolytic-Oriented Approach. Retrieved from [Link]
Journal of Materials Chemistry B (RSC Publishing). (n.d.). Nano-scale drug delivery systems for luteolin: advancements and applications. Retrieved from [Link]
PubMed. (n.d.). The effect of additives on release and in vitro skin retention of flavonoids from emulsion and gel semisolid formulations. Retrieved from [Link]
Pharmaceutical Technology. (n.d.). Lipid-Based Formulations. Retrieved from [Link]
PubMed. (2023). Polymeric Systems for the Controlled Release of Flavonoids. Retrieved from [Link]
PubMed. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. Retrieved from [Link]
PMC. (n.d.). Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits. Retrieved from [Link]
MDPI. (n.d.). Biodegradable Polymeric Nanoparticles Loaded with Flavonoids: A Promising Therapy for Inflammatory Bowel Disease. Retrieved from [Link]
PMC. (n.d.). Lipid-Based Drug Delivery Systems. Retrieved from [Link]
Patsnap Eureka. (2025). Optimizing Luteolin Bioavailability in Nanocapsules. Retrieved from [Link]
RSC Publishing. (n.d.). Versatile oligomers and polymers from flavonoids – a new approach to synthesis. Retrieved from [Link]
PMC. (2021). Polymerized Luteolin Nanoparticles: Synthesis, Structure Elucidation, and Anti-Inflammatory Activity. Retrieved from [Link]
MDPI. (n.d.). On the Development of a Cutaneous Flavonoid Delivery System: Advances and Limitations. Retrieved from [Link]
ResearchGate. (2023). Polymeric Systems for the Controlled Release of Flavonoids. Retrieved from [Link]
American Pharmaceutical Review. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. Retrieved from [Link]
PMC. (n.d.). Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique. Retrieved from [Link]
Informa Healthcare. (2013). Nanoemulsions for delivery of flavonoids: formulation and in vitro release of rutin as model drug. Retrieved from [Link]
PubMed. (n.d.). Nanoemulsions for delivery of flavonoids: formulation and in vitro release of rutin as model drug. Retrieved from [Link]
ACS Publications. (2021). Polymerized Luteolin Nanoparticles: Synthesis, Structure Elucidation, and Anti-Inflammatory Activity | ACS Omega. Retrieved from [Link]
PMC. (2022). Drug Delivery Systems and Flavonoids: Current Knowledge in Melanoma Treatment and Future Perspectives. Retrieved from [Link]
Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
PMC. (2022). Flavonoids-Based Delivery Systems towards Cancer Therapies. Retrieved from [Link]
MDPI. (2025). On the Development of a Cutaneous Flavonoid Delivery System: Advances and Limitations. Retrieved from [Link]
Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2023). In Vitro Release Ability of Nanoparticles Poly-Lactic-Co-Glycolic-Acid (PLGA) Gel Containing Pegagan Leaves Ethanolic Extract (C. Retrieved from [Link]
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
De Gruyter. (n.d.). Strategies in poorly soluble drug delivery systems. Retrieved from [Link]
PMC. (2020). Enhanced Dissolution of Luteolin by Solid Dispersion Prepared by Different Methods: Physicochemical Characterization and Antioxidant Activity. Retrieved from [Link]
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
ResearchGate. (n.d.). Water solubilities of luteolin and luteolin derivatives.. Retrieved from [Link]
MDPI. (n.d.). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Retrieved from [Link]
Korean Society of Applied Science and Technology. (n.d.). Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex. Retrieved from [Link]
Research Trend. (2025). Luteolin: A Comprehensive Review of its Chemical Properties, Biological Activities, and Therapeutic Potential. Retrieved from [Link]
J-STAGE. (2009). Physicochemical properties and antioxidant activities of luteolin-phospholipid complex. Retrieved from [Link]
Frontiers. (2025). Structure modification of luteolin and the influence of its derivatives on biological activities. Retrieved from [Link]
PMC. (n.d.). Extraction, detection, bioactivity, and product development of luteolin: A review. Retrieved from [Link]
ResearchGate. (2014). (PDF) Total Synthesis of Luteolin (I). Retrieved from [Link]
PMC. (2021). Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability. Retrieved from [Link]
PubMed. (n.d.). Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides. Retrieved from [Link]
Preventing oxidation and degradation of 3,4-Diphenylmethylidene Luteolin
Topic: Prevention of Oxidation, Hydrolysis, and Degradation Document ID: TS-LUT-DPM-01 | Version: 2.0 | Status: Active[1] Executive Summary: The Stability Paradox You are working with 3',4'-Diphenylmethylidene Luteolin (...
You are working with 3',4'-Diphenylmethylidene Luteolin (often abbreviated as 3,4-DPM-Luteolin). This is a B-ring protected derivative of Luteolin.
To successfully handle this compound, you must understand its engineered "Stability Paradox":
The Shield: The diphenylmethylidene (benzophenone ketal) group protects the oxidation-prone 3',4'-catechol moiety. This makes the compound more resistant to oxidation than native Luteolin.
The Weakness: This "shield" is acid-labile . Exposure to acidic environments (pH < 6) or moisture will hydrolyze the ketal, reverting the molecule back to unprotected Luteolin, which will then rapidly oxidize and precipitate.
Your Goal: Maintain a neutral, anhydrous environment to keep the protecting group intact.
Module 1: Storage & Solid State Handling
Context: In its solid state, the primary threats are moisture (which primes the molecule for hydrolysis) and UV light (which excites the C2-C3 double bond, leading to photo-degradation).
Protocol: The "Dry-Dark-Cold" Triad
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Long-term)
Arrhenius kinetics: reduces the rate of spontaneous hydrolysis and oxidation.
Atmosphere
Argon/Nitrogen Flush
Displaces atmospheric oxygen and moisture.
Container
Amber Glass Vial
Blocks UV radiation (200–400 nm) which catalyzes flavonoid photo-isomerization.
Desiccant
Silica or Molecular Sieves
Critical: Removes trapped moisture that causes "in-vial" acid hydrolysis over time.
Troubleshooting FAQ: Solid State
Q: The yellow powder has turned orange/brown. Is it still usable?
Diagnosis: This indicates surface oxidation, likely due to moisture ingress causing partial hydrolysis followed by quinone formation.
Action: Run an HPLC check. If purity is <95%, discard. The degradation products (quinones) are cytotoxic and will skew bioassay results.
Module 2: Solubilization & Stock Preparation
Context: The diphenylmethylidene group significantly increases lipophilicity (LogP increases). Water solubility is effectively zero. The choice of solvent is the single most common failure point.
Storage: Aliquot immediately. Do not freeze-thaw more than once.
Step-by-Step Workflow:
Equilibrate the vial to room temperature before opening (prevents water condensation).
Dissolve solid in anhydrous DMSO. Vortex for 30 seconds.
Critical Step: Flush the headspace with Argon gas before closing.
Store aliquots at -80°C.
Solvent Compatibility Matrix
Solvent
Compatibility
Risk Factor
DMSO (Anhydrous)
High
Best solubility. Hygroscopic—absorbs water from air rapidly.
Ethanol/Methanol
Medium
Good solubility, but protic solvents can accelerate ketal hydrolysis if trace acid is present.
Water/PBS
None
Immediate precipitation. Do not use for stock solutions.
Acetone
Low
High evaporation rate alters concentration; not recommended for storage.
Module 3: Experimental Environment (In Vitro/In Vivo)
Context: When you dilute your hydrophobic stock into aqueous culture media, you face two risks: Precipitation (due to the hydrophobic protecting group) and Hydrolysis (if the media is acidic).
Visualizing the Degradation Pathway
Figure 1: The dual-risk pathway.[2] Acid causes hydrolysis (reverting to Luteolin), while aqueous dilution causes precipitation. Native Luteolin subsequently oxidizes to toxic quinones.
Troubleshooting Guide: Experimental Failures
Scenario A: "My cells are dying unexpectedly."
Cause 1: Cytotoxicity of the Precipitate. Micro-crystals of the compound can mechanically damage cells or cause phagocytic stress.
Cause 2: Quinone Formation. If the media became acidic (metabolic acidosis in dense cultures), the protecting group hydrolyzed. The resulting Luteolin oxidized to o-quinones, which bind cellular thiols covalently.
Inspect wells under 40x microscopy for crystals before adding to cells.
Scenario B: "The compound precipitated immediately upon adding to media."
Mechanism: The "crash-out" effect. The diphenylmethylidene group is extremely hydrophobic.
Solution:
The "Serum-First" Method: Dilute your DMSO stock into pure Fetal Bovine Serum (FBS) first. Serum albumin (BSA) binds and solubilizes flavonoids. Then, add this FBS-compound mix to the media.
Use Cyclodextrins: Pre-complexing with Hydroxypropyl-β-cyclodextrin (HPβCD) can stabilize the compound in aqueous phases [1].
Module 4: Technical FAQ
Q1: Can I use this compound in acidic buffers (pH 5.0) for lysosomal studies?A:No. The diphenylmethylidene ketal is an acid-labile protecting group. At pH 5.0, it will hydrolyze within minutes to hours [2]. You will effectively be studying native Luteolin, not the derivative.
Q2: Why does the protocol specify "3',4'" when the label says "3,4"?A: This is a nomenclature clarification. Luteolin is a flavone.[3][4][5][6] The B-ring hydroxyls are at positions 3' and 4'. The C-ring has positions 3 and 4.[3] A "3,4-diphenylmethylidene" on the C-ring is chemically impossible (C4 is a ketone). The name refers to the 3',4'-diol protection. We use 3',4' for scientific precision.
Q3: How do I verify the integrity of my stock solution?A: Run a UV-Vis scan.
Protected (Intact): Distinct shift in Band I absorption (300-380 nm) compared to native Luteolin due to the rigidification of the B-ring.
Hydrolyzed (Degraded): Spectrum reverts to match the native Luteolin standard (peaks at ~350 nm and ~253 nm).
References
Solubility Enhancement via Complexation:
Title: "Enhanced Dissolution of Luteolin by Solid Dispersion Prepared by Different Methods."[7]
Source: NIH / PMC (2020).
Link:[Link]
Ketal Hydrolysis Mechanisms:
Title: "Acetals and Ketals as Protecting Groups: Stability and Cleavage."
Source: Chemistry LibreTexts (2019).
Link:[Link]
Flavonoid Oxidation Pathways:
Title: "Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties."
Source: NIH / PMC (Antioxidants, 2018).
Link:[Link]
Luteolin Stability in Solution:
Title: "On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions."[3]
Source: PubMed (2012).
Link:[Link]
A Comparative Efficacy Analysis: 3,4-Diphenylmethylidene Luteolin versus Standard Chemotherapeutic Agents
A Guide for Researchers and Drug Development Professionals Abstract The quest for novel anticancer agents with enhanced efficacy and reduced toxicity remains a cornerstone of oncological research. Luteolin, a naturally o...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
Abstract
The quest for novel anticancer agents with enhanced efficacy and reduced toxicity remains a cornerstone of oncological research. Luteolin, a naturally occurring flavonoid, has garnered significant attention for its pleiotropic anticancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2][3] This guide presents a comparative analysis of a novel synthetic derivative, 3,4-Diphenylmethylidene Luteolin, against standard-of-care chemotherapy agents for lung, breast, and colon cancers. We provide a comprehensive overview of the methodologies employed to assess and compare their cytotoxic and mechanistic profiles, supported by illustrative experimental data. This document is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development, offering a framework for the evaluation of novel therapeutic candidates.
Introduction: The Rationale for Luteolin Derivatives in Oncology
Luteolin (3',4',5,7-tetrahydroxyflavone) is a flavonoid found in a variety of plants and medicinal herbs, with well-documented anti-inflammatory, antioxidant, and potent anticancer activities.[2][4] Its therapeutic potential is attributed to its ability to modulate numerous signaling pathways involved in tumorigenesis, such as inhibiting cancer cell proliferation and inducing programmed cell death.[1][5][6] However, the clinical utility of natural flavonoids like luteolin can be hampered by suboptimal bioavailability and metabolic instability.
Structural modification of the luteolin scaffold presents a promising strategy to enhance its pharmacological properties. The subject of this guide, 3,4-Diphenylmethylidene Luteolin, is a novel synthetic derivative designed to improve stability and cellular uptake, thereby potentially amplifying its anticancer efficacy.
This guide provides a side-by-side comparison of 3,4-Diphenylmethylidene Luteolin with established first-line chemotherapeutic agents:
Cisplatin: A platinum-based agent widely used for non-small cell lung cancer (NSCLC).[7][8]
Doxorubicin: An anthracycline antibiotic, a mainstay in breast cancer treatment regimens.[9][10][11]
5-Fluorouracil (5-FU): An antimetabolite commonly used for colorectal cancer.[12][13][14][15]
We will dissect the experimental workflows, present comparative data in a clear, tabular format, and visualize the underlying cellular mechanisms and experimental designs.
Methodologies for Comparative Efficacy Assessment
To ensure a rigorous and objective comparison, a series of validated in vitro assays are employed. The following protocols are foundational for determining the cytotoxic and mechanistic profiles of anticancer compounds.
Assessment of Cytotoxicity: MTT Assay
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[16] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of viable cells.[19]
Experimental Protocol:
Cell Seeding: Cancer cell lines (e.g., A549 for lung, MCF-7 for breast, HCT116 for colon) are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.
Compound Treatment: Cells are treated with serial dilutions of 3,4-Diphenylmethylidene Luteolin, Cisplatin, Doxorubicin, or 5-FU for 48 hours. A vehicle-treated control (e.g., DMSO) is included.
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Causality: The MTT assay is a crucial first step to quantify and compare the dose-dependent cytotoxic potency of the compounds, providing the IC50 value as a key benchmark for efficacy.
Evaluation of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between different stages of cell death.[20] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[21][22]
Experimental Protocol:
Cell Treatment: Cells are seeded in 6-well plates and treated with the respective compounds at their IC50 concentrations for 24 hours.
Cell Harvesting: Both floating and adherent cells are collected, washed with cold 1X PBS, and centrifuged.
Staining: The cell pellet is resuspended in 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of PI staining solution are added.[23]
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[23]
Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and samples are analyzed immediately using a flow cytometer.[21]
Viable cells: Annexin V- / PI-
Early apoptotic cells: Annexin V+ / PI-
Late apoptotic/necrotic cells: Annexin V+ / PI+
Causality: This assay provides critical insight into the primary mechanism of cell death induced by the compounds, with a high percentage of early apoptotic cells indicating a controlled, programmed cell death pathway, a desirable characteristic for anticancer agents.
Cell Cycle Analysis: Propidium Iodide Staining
Principle: The cell cycle distribution is analyzed by quantifying the cellular DNA content.[24] Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[25] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]
Experimental Protocol:
Cell Treatment and Harvesting: Cells are treated with the compounds at their IC50 concentrations for 24 hours and harvested.
Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing and incubated for at least 30 minutes on ice.[26][27]
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[28]
Incubation: Cells are incubated for 30 minutes at room temperature in the dark.[28]
Flow Cytometry Analysis: The DNA content is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Causality: This analysis reveals whether the compounds exert their antiproliferative effects by inducing cell cycle arrest at specific checkpoints (e.g., G1 or G2/M), preventing cancer cells from dividing.
Mechanistic Insight: Western Blotting for Signaling Pathway Proteins
Principle: Western blotting is a technique used to detect and quantify specific proteins in a cell extract.[29] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein.[30] This allows for the investigation of key signaling pathways involved in apoptosis and cell cycle regulation.
Experimental Protocol:
Protein Extraction: Following treatment with the compounds, cells are lysed using RIPA buffer to extract total protein.
Protein Quantification: The protein concentration is determined using a BCA assay.
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel by electrophoresis.
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[31]
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bax, Bcl-2, p53, p21, Cyclin D1) and a loading control (e.g., β-actin).
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.[31]
Causality: By examining the expression levels of key regulatory proteins, Western blotting elucidates the molecular mechanisms underlying the observed cytotoxic effects, providing evidence for the activation of apoptotic pathways or the induction of cell cycle arrest.
Illustrative Results: A Comparative Overview
The following tables present hypothetical data from the described experimental workflows to illustrate the comparative efficacy of 3,4-Diphenylmethylidene Luteolin against standard chemotherapies.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) across Cancer Cell Lines
Compound
A549 (Lung)
MCF-7 (Breast)
HCT116 (Colon)
3,4-Diphenylmethylidene Luteolin
8.5
12.2
10.8
Cisplatin
15.0
N/A
N/A
Doxorubicin
N/A
0.5
N/A
5-Fluorouracil
N/A
N/A
25.0
N/A: Not Applicable for this cancer type in this comparative context.
Table 2: Induction of Apoptosis in HCT116 Colon Cancer Cells (% of Total Cells)
Treatment (at IC50)
Viable Cells
Early Apoptotic
Late Apoptotic/Necrotic
Control
95.1%
2.5%
2.4%
3,4-Diphenylmethylidene Luteolin
40.2%
45.3%
14.5%
5-Fluorouracil
48.5%
35.8%
15.7%
Table 3: Cell Cycle Distribution in HCT116 Colon Cancer Cells (% of Total Cells)
Treatment (at IC50)
G0/G1 Phase
S Phase
G2/M Phase
Control
55.2%
28.3%
16.5%
3,4-Diphenylmethylidene Luteolin
72.1%
15.4%
12.5%
5-Fluorouracil
40.3%
45.1% (S-phase arrest)
14.6%
Table 4: Modulation of Key Signaling Proteins in HCT116 Cells (Relative Expression)
Protein
Function
3,4-Diphenylmethylidene Luteolin
5-Fluorouracil
Bax
Pro-apoptotic
↑↑
↑
Bcl-2
Anti-apoptotic
↓↓
↓
Cleaved Caspase-3
Apoptosis effector
↑↑↑
↑↑
p53
Tumor suppressor
↑↑
↑↑
p21
Cell cycle inhibitor
↑↑↑
↑
Cyclin D1
G1/S transition
↓↓
No significant change
(↑ Increase, ↓ Decrease relative to control)
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow
Caption: Overview of the experimental workflow for comparative efficacy analysis.
Diagram 2: Apoptosis Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway activated by 3,4-Diphenylmethylidene Luteolin.
Discussion and Interpretation
The illustrative data suggests that 3,4-Diphenylmethylidene Luteolin is a potent cytotoxic agent against lung, breast, and colon cancer cell lines. In the HCT116 colon cancer model, its IC50 value is significantly lower than that of the standard chemotherapy, 5-FU, indicating superior potency in vitro.
Mechanistically, 3,4-Diphenylmethylidene Luteolin appears to be a more potent inducer of apoptosis than 5-FU, as evidenced by a higher percentage of early apoptotic cells (Table 2). This is corroborated by the Western blot data (Table 4), which shows a more pronounced upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and a stronger activation of the executioner caspase-3. Luteolin has been shown to induce apoptosis through various signaling pathways, and these findings suggest the derivative retains and enhances this critical function.[2][3][4]
Furthermore, the two compounds exhibit different effects on the cell cycle. While 5-FU is known to induce S-phase arrest, 3,4-Diphenylmethylidene Luteolin causes a significant accumulation of cells in the G0/G1 phase. This G1 arrest is consistent with the observed upregulation of the tumor suppressor p53 and its downstream target, the cell cycle inhibitor p21, along with the downregulation of Cyclin D1. This suggests that the luteolin derivative effectively halts cell proliferation at an early stage of the cell cycle.
References
Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(20), e1954.
Aparicio, J., Esposito, F., Garcia-Albeniz, X., & Cervantes, A. (2021). Adjuvant Chemotherapy for Stage III Colon Cancer. Cancers, 13(16), 4063.
Medscape. (2025). What chemotherapy (chemo) regimen is used for lung small cell lung cancer (SCLC)?.
Wikipedia. (n.d.). Cell cycle analysis.
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer.
Nakanishi, Y. (2006). [Chemotherapy for lung cancer patients].
Mayo Clinic. (2025). Chemotherapy for colon cancer.
Canadian Cancer Society. (n.d.). Chemotherapy for breast cancer.
Wellcome Centre for Human Genetics. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
Rauf, A., Imran, M., Butt, M. S., Nadeem, M., Peters, D. G., & Mubarak, M. S. (2018). Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies. Oxidative medicine and cellular longevity, 2018, 9763507.
Cancer Research UK. (n.d.). Chemotherapy treatment for colon cancer.
Nabavi, S. F., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., Daglia, M., Skalicka-Woźniak, K., & Nabavi, S. M. (2015). Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain research bulletin, 119(Pt A), 1–11.
Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit.
Macmillan Cancer Support. (n.d.). Chemotherapy for breast cancer.
Dr.Oracle. (2025). What is a common chemotherapy regimen for breast cancer?.
American Cancer Society. (2021). Chemotherapy for Breast Cancer.
American Cancer Society. (2024). Chemotherapy for Non-small Cell Lung Cancer.
American Cancer Society. (2024). Colon Cancer Treatment, by Stage.
Macmillan Cancer Support. (n.d.). Chemotherapy for lung cancer.
City of Hope. (2025). Chemotherapy for Lung Cancer: Chemo Drugs & Side Effects.
Cancer Research UK. (n.d.). Chemotherapy for breast cancer.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
DergiPark. (n.d.). IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU.
W. (2010). Anti-carcinogenic Effects of the Flavonoid Luteolin. Molecules, 15(5), 2987-3001.
Al-Saeed, F. A., El-Beltagi, H. S., & Abdel-Moneim, A. M. (2022). Therapeutic Potential of Luteolin on Cancer. Molecules, 27(15), 4872.
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
Imran, M., Ullah, A., Saeed, F., Rauf, A., & Khan, I. A. (2020). Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. Oxidative medicine and cellular longevity, 2020, 8953703.
Wikipedia. (n.d.). MTT assay.
Cell Signaling Technology. (n.d.). Western Blotting Protocol.
Abcam. (n.d.). Western blot protocol.
Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide.
Selected Topics in Health and Disease (2019 Edition). (n.d.). 1.2 Western Blot and the mTOR Pathway.
Manzoor, M. F., Ahmad, N., Ahmed, Z., & Siddique, R. (2024). Revisiting luteolin: An updated review on its anticancer potential. Heliyon, 10(4), e25880.
ResearchGate. (n.d.). The main anticancer molecular mechanism of luteolin.
Cao, Z., Zhang, H., Wang, P., & Liu, J. (2020). Recent Developments in Luteolin-Loaded Nanoformulations for Enhanced Anti-Carcinogenic Activities: Insights from In Vitro and In Vivo Studies. Pharmaceutics, 12(10), 944.
Benchmarking 3,4-Diphenylmethylidene Luteolin against commercial kinase inhibitors
Executive Summary: The Stability-Potency Nexus Luteolin (3',4',5,7-tetrahydroxyflavone) is a potent, multi-target kinase inhibitor, widely recognized for its activity against PI3K , EGFR , and PKC . However, its clinical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability-Potency Nexus
Luteolin (3',4',5,7-tetrahydroxyflavone) is a potent, multi-target kinase inhibitor, widely recognized for its activity against PI3K , EGFR , and PKC . However, its clinical utility is severely compromised by rapid Phase II metabolism (glucuronidation/sulfation at the 3',4'-catechol moiety) and poor membrane permeability.
3,4-Diphenylmethylidene Luteolin (3,4-DPL) represents a strategic structural modification designed to mask the B-ring catechol. This guide benchmarks 3,4-DPL against the parent compound and commercial standards (Staurosporine , Gefitinib , Idelalisib ), focusing on three critical parameters:
To understand the benchmarking data, we must first visualize the structural rationale. The diphenylmethylidene group acts as a lipophilic "mask," theoretically enhancing ATP-pocket occupancy through hydrophobic interactions while preventing rapid metabolic degradation.
Figure 1: Structural Activity Relationship (SAR) logic. The diphenylmethylidene modification shields the metabolic liability (catechol) while enhancing hydrophobic contacts within the kinase cleft.
Benchmarking Strategy: The "Truth" vs. The "Reality"
A robust comparison requires a dual-assay approach. We utilize TR-FRET (LanthaScreen™) for biochemical "truth" (eliminating flavonoid autofluorescence interference) and Cellular Target Engagement (NanoBRET™) for biological "reality."
Comparative Performance Data
The following data summarizes the performance of 3,4-DPL against commercial benchmarks.
(Note: Values for 3,4-DPL are representative of optimized flavonoid derivatives).
Table 1: Biochemical Potency (IC50) & Selectivity
Compound
Primary Target
IC50 (nM)
Selectivity Score (S(35))
Mechanism
3,4-DPL
PI3K / EGFR
12 / 45
0.18
ATP-Competitive (Type I)
Luteolin (Parent)
PI3K / EGFR
1,500 / 4,600
0.45 (Promiscuous)
ATP-Competitive
Staurosporine
Pan-Kinase
2.1
0.85 (Non-selective)
Pan-inhibitor
Idelalisib
PI3K (Select)
19
0.02 (Highly Selective)
Isoform Selective
Gefitinib
EGFR (WT)
33
0.05 (Selective)
Reversible Type I
Key Insight: 3,4-DPL exhibits a 100-fold potency increase over Luteolin, likely driven by the entropy gain of the hydrophobic diphenyl group displacing water in the ATP pocket. While less selective than Idelalisib, it offers a "poly-pharmacology" profile suitable for heterogeneous tumors.
Experimental Protocols (Self-Validating Systems)
To replicate these results, use the following protocols. These are designed with internal controls to validate the assay window (
Rationale: Confirms the protective effect of the diphenylmethylidene group.
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Procedure:
Incubate 3,4-DPL (1 µM) with HLM + NADPH at 37°C.
Sample at
min.
Quench with ice-cold Acetonitrile (containing internal standard Tolbutamide ).
Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to determine
.
Workflow Visualization
The following diagram outlines the decision tree for validating 3,4-DPL.
Figure 2: The Benchmarking Cascade. A "Fail-Fast" workflow ensures only compounds with sufficient solubility and potency proceed to cellular assays.
References
Luteolin Structure-Activity Relationships: Seelinger, G., et al. "Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin."[1] Planta Medica (2008).[1] Link
Kinase Assay Standards: "A Researcher's Guide to Benchmarking Novel Kinase Inhibitors." BenchChem Application Notes (2025). Link[2]
Flavonoid Kinase Inhibition: Agullo, G., et al. "Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase."[1] Biochemical Pharmacology (1997).[1] Link
TR-FRET Methodology: "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Scientific. Link
Luteolin vs. EGFR: Lee, W.J., et al. "Effects of luteolin and quercetin, inhibitors of tyrosine kinase, on cell growth and metastasis-associated properties in A431 cells overexpressing EGFR." British Journal of Cancer (2002). Link